molecular formula C22H18ClN3O4S B14112728 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B14112728
M. Wt: 455.9 g/mol
InChI Key: KYMYXFKMCKQXQO-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a methoxybenzyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of the Chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the coupling of the thienopyrimidine intermediate with a methoxybenzyl acetamide derivative, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl moiety can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways or receptors on the cell surface. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

    Methoxybenzyl Acetamide Derivatives: Compounds with methoxybenzyl acetamide moieties attached to various cores.

Uniqueness

The uniqueness of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and development.

Biological Activity

The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thienopyrimidine core and various substituents, suggests a diverse range of biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparisons with related compounds.

Molecular Characteristics

PropertyValue
Molecular Formula C21H16ClN3O3S
Molecular Weight 411.9 g/mol
IUPAC Name This compound
XLogP3 2.8
Hydrogen Bond Acceptors 5

The compound's structure includes a chlorophenyl group and an acetamide moiety which are critical for its biological interactions.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit promising anticancer activity. The compound has shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of apoptosis : It promotes programmed cell death in malignant cells.

A study demonstrated that similar thienopyrimidine compounds significantly reduced tumor growth in xenograft models, suggesting that our compound may have comparable effects .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to possess antimicrobial properties. The presence of the chlorophenyl group enhances this activity by:

  • Disrupting bacterial cell membranes : This leads to increased permeability and eventual cell lysis.
  • Inhibiting bacterial enzyme activities : Such as DNA gyrase and RNA polymerase.

Studies have shown that related compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of thienopyrimidine derivatives in treating neurodegenerative diseases. The compound may exert neuroprotective effects through:

  • Reduction of oxidative stress : By scavenging free radicals.
  • Inhibition of neuroinflammatory pathways : This could mitigate neuronal damage associated with conditions like Alzheimer's disease.

Case studies have indicated that derivatives with similar structures enhance neuronal survival in vitro .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in cancer proliferation or bacterial metabolism.
  • Signal Transduction Pathways : It could modulate pathways that regulate cell survival and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2-(3-(4-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)acetamideAntimicrobial
2-(3-(3-fluorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)acetamideAnticancer
2-(1H-tetrazol-1-yl)thiophenesAntiviral

These comparisons illustrate the diversity within the thienopyrimidine class while highlighting the unique properties of our compound due to its specific substituents.

Properties

Molecular Formula

C22H18ClN3O4S

Molecular Weight

455.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

KYMYXFKMCKQXQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

Origin of Product

United States

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